molecular formula C26H28N2O6 B041499 GKA50 CAS No. 851884-87-2

GKA50

Cat. No.: B041499
CAS No.: 851884-87-2
M. Wt: 464.5 g/mol
InChI Key: OCBMECSFDVUYQN-ROUUACIJSA-N
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Description

6-[[3-[(2S)-1-methoxypropan-2-yl]oxy-5-[(2S)-1-phenylpropan-2-yl]oxybenzoyl]amino]pyridine-3-carboxylic acid is a complex organic compound with the molecular formula C₂₆H₂₈N₂O₆ This compound is characterized by its intricate structure, which includes multiple functional groups such as methoxy, phenyl, and carboxylic acid groups

Mechanism of Action

Target of Action

The primary target of GKA-50 is the enzyme glucokinase (GK) . GK plays a pivotal role in glucose homeostasis due to its glucose sensor role in pancreatic β-cells and as a rate-controlling enzyme for hepatic glucose clearance and glycogen synthesis .

Mode of Action

GKA-50 interacts with its target, GK, by binding to an allosteric site of the enzyme . This interaction enhances the enzyme’s affinity for glucose and also its maximal catalytic rate . As a result, it stimulates insulin biosynthesis and secretion, enhances hepatic glucose uptake, and augments glucose metabolism .

Biochemical Pathways

GKA-50 affects the glucose homeostasis pathway. By activating GK, it facilitates the conversion of glucose to glucose-6-phosphate, a key regulatory step in the liver to control the formation of glycogen . It also orchestrates insulin secretion in response to circulating blood glucose levels .

Result of Action

GKA-50 has a significant impact on both molecular and cellular levels. It stimulates insulin release from mouse islets of Langerhans , enhances INS-1 cell proliferation , and reduces apoptosis induced by chronic high glucose in INS-1 cells . It also shows significant glucose lowering in high fat fed female rats .

Action Environment

The action of GKA-50 can be influenced by environmental factors such as glucose levels. For instance, GKA-50 enhances INS-1 cell proliferation and reduces apoptosis induced by chronic high glucose . This suggests that the compound’s action, efficacy, and stability might be influenced by the glucose environment in which it operates.

Preparation Methods

The synthesis of 6-[[3-[(2S)-1-methoxypropan-2-yl]oxy-5-[(2S)-1-phenylpropan-2-yl]oxybenzoyl]amino]pyridine-3-carboxylic acid involves several steps, typically starting with the preparation of the core pyridine structure. The synthetic route may include:

    Formation of the Pyridine Core: This can be achieved through various methods such as the Hantzsch pyridine synthesis.

    Introduction of Functional Groups: The methoxypropan-2-yl and phenylpropan-2-yl groups are introduced through nucleophilic substitution reactions.

    Coupling Reactions: The benzoyl group is attached using coupling reagents like EDCI or DCC in the presence of a base.

    Final Assembly: The final product is obtained by coupling the pyridine core with the benzoyl derivative under controlled conditions.

Industrial production methods would likely involve optimization of these steps to ensure high yield and purity, as well as scalability.

Chemical Reactions Analysis

6-[[3-[(2S)-1-methoxypropan-2-yl]oxy-5-[(2S)-1-phenylpropan-2-yl]oxybenzoyl]amino]pyridine-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄), resulting in reduced forms of the compound.

    Substitution: Nucleophilic substitution reactions can occur at the methoxy or phenyl groups, leading to the formation of substituted derivatives.

    Hydrolysis: The ester and amide bonds in the compound can be hydrolyzed under acidic or basic conditions, yielding the corresponding carboxylic acids and amines.

Scientific Research Applications

6-[[3-[(2S)-1-methoxypropan-2-yl]oxy-5-[(2S)-1-phenylpropan-2-yl]oxybenzoyl]amino]pyridine-3-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where its unique structure may offer specific advantages.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Comparison with Similar Compounds

Similar compounds to 6-[[3-[(2S)-1-methoxypropan-2-yl]oxy-5-[(2S)-1-phenylpropan-2-yl]oxybenzoyl]amino]pyridine-3-carboxylic acid include:

    6-[[3-[(2S)-1-methoxypropan-2-yl]oxy-5-[(2S)-1-phenylpropan-2-yl]oxybenzoyl]amino]pyridine-2-carboxylic acid: Differing in the position of the carboxylic acid group.

    6-[[3-[(2S)-1-methoxypropan-2-yl]oxy-5-[(2S)-1-phenylpropan-2-yl]oxybenzoyl]amino]pyridine-4-carboxylic acid: Another positional isomer.

    6-[[3-[(2S)-1-methoxypropan-2-yl]oxy-5-[(2S)-1-phenylpropan-2-yl]oxybenzoyl]amino]pyridine-3-sulfonic acid: Featuring a sulfonic acid group instead of a carboxylic acid group.

These compounds share similar core structures but differ in the position or nature of specific functional groups, which can significantly impact their chemical properties and biological activities.

Properties

IUPAC Name

6-[[3-[(2S)-1-methoxypropan-2-yl]oxy-5-[(2S)-1-phenylpropan-2-yl]oxybenzoyl]amino]pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H28N2O6/c1-17(11-19-7-5-4-6-8-19)33-22-12-21(13-23(14-22)34-18(2)16-32-3)25(29)28-24-10-9-20(15-27-24)26(30)31/h4-10,12-15,17-18H,11,16H2,1-3H3,(H,30,31)(H,27,28,29)/t17-,18-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCBMECSFDVUYQN-ROUUACIJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC=CC=C1)OC2=CC(=CC(=C2)C(=O)NC3=NC=C(C=C3)C(=O)O)OC(C)COC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](CC1=CC=CC=C1)OC2=CC(=CC(=C2)C(=O)NC3=NC=C(C=C3)C(=O)O)O[C@@H](C)COC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H28N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

851884-87-2
Record name GKA-50
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0851884872
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 851884-87-2
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name GKA-50
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L9S2U67JS6
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Customer
Q & A

Q1: What is the mechanism of action of GKA50 and how does it affect insulin secretion?

A: this compound acts as a glucokinase (GK) activator. GK is a key enzyme in glucose metabolism, playing a crucial role in regulating insulin secretion by pancreatic β-cells. this compound binds to an allosteric site on GK, enhancing its catalytic activity. [] This increased GK activity leads to a higher rate of glucose phosphorylation to glucose-6-phosphate, which in turn stimulates insulin secretion. [] This makes this compound a potential therapeutic agent for type 2 diabetes mellitus, a disease characterized by impaired insulin secretion and action.

Q2: What is the impact of this compound on intracellular calcium levels in pancreatic β-cells?

A: this compound influences intracellular calcium ([Ca2+]i) levels in pancreatic β-cells in a glucose-dependent manner. Studies show that this compound elevates [Ca2+]i in the presence of glucose, but not in its absence. [] This rise in [Ca2+]i is crucial for triggering insulin exocytosis. [] These findings highlight the importance of this compound in modulating intracellular signaling pathways involved in GSIS.

Q3: Are there any potential concerns regarding the use of this compound, particularly regarding its effect on hepatic triglyceride levels?

A: While this compound shows promise in enhancing insulin secretion, studies in mice indicate a potential concern regarding its effect on hepatic triglyceride levels. Research demonstrates that repeated administration of this compound led to a significant increase in liver triglyceride content. [] This finding highlights the importance of further investigation into the long-term effects of this compound on lipid metabolism and potential implications for liver health.

Q4: What are the next steps in the research and development of this compound as a therapeutic agent for type 2 diabetes?

A4: Future research should focus on:

  • Understanding the long-term effects of this compound on lipid metabolism and liver health. []

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